molecular formula C21H18N6O2S B2941848 N-(3-acetamidophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 893931-45-8

N-(3-acetamidophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2941848
CAS RN: 893931-45-8
M. Wt: 418.48
InChI Key: KBZYAEKDXHSPBC-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines have become of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer .


Synthesis Analysis

The synthesis of similar compounds involves the formation of key intermediates, which upon cyclization result in 4-amino pyrazolo [3,4-d]pyrimidine for subsequent benzoylation with substituted benzoyl chlorides .

Scientific Research Applications

Antitumor Applications

Research has explored the synthesis of pyrimidine derivatives, highlighting their antitumor potential. For instance, a study reports the creation of pyrimidine carboxamide linked to thiophene, pyrazole, and thiazole moieties. These derivatives were evaluated for their antitumor activity in vitro against various human tumor cell lines, including hepatocellular carcinoma (HepG2), colon cancer (HCT-116), and mammary gland breast cancer (MCF-7). Several compounds within this series displayed significant therapeutic activity, indicating the potential of N-(3-acetamidophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide derivatives as antitumor agents (Masaret, 2021).

Synthesis and Biological Activities

Another aspect of research on this compound focuses on its utility in synthesizing new heterocycles incorporating the antipyrine moiety. These efforts have led to the creation of various compounds with evaluated antimicrobial activities. The synthesis pathways involve using intermediates derived from the target compound to generate new molecular structures potentially useful as antimicrobial agents (Bondock et al., 2008).

Antioxidant and Coordination Complexes

Research has also been conducted on pyrazole-acetamide derivatives, emphasizing their antioxidant activity and the synthesis of coordination complexes. These studies have demonstrated that such compounds can form complexes with metals like Co(II) and Cu(II), which are then characterized for their potential antioxidant activities. This line of research opens up avenues for exploring these compounds in pharmacological contexts, especially regarding their antioxidant properties (Chkirate et al., 2019).

properties

IUPAC Name

N-(3-acetamidophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O2S/c1-14(28)25-15-6-5-7-16(10-15)26-19(29)12-30-21-18-11-24-27(20(18)22-13-23-21)17-8-3-2-4-9-17/h2-11,13H,12H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZYAEKDXHSPBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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